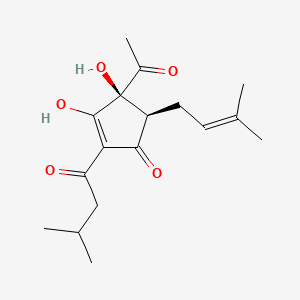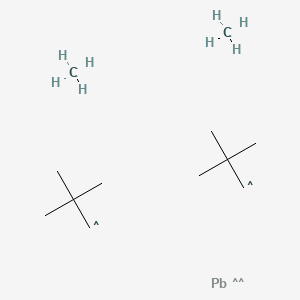
CID 101289951
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 101289951 is an organolead compound with the chemical formula (CH₃)₂Pb(C₅H₁₁)₂ It is a tetraalkyllead compound, where the lead atom is bonded to two methyl groups and two neopentyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: CID 101289951 can be synthesized through the reaction of lead(IV) chloride with neopentylmagnesium bromide and methylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of dimethyldineopentyllead involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: CID 101289951 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: It can be reduced under specific conditions to form lower oxidation state lead compounds.
Substitution: The methyl and neopentyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong acids or bases are typically used for substitution reactions.
Major Products Formed:
Oxidation: Lead oxides and various organic by-products.
Reduction: Lower oxidation state lead compounds.
Substitution: New organolead compounds with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
CID 101289951 has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Although not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of dimethyldineopentyllead involves its interaction with various molecular targets. The lead atom can form bonds with different atoms and molecules, influencing their chemical behavior. The pathways involved include:
Binding to enzymes and proteins: This can alter their activity and function.
Interaction with nucleic acids: It can affect DNA and RNA, potentially leading to genetic mutations or other effects.
Comparación Con Compuestos Similares
CID 101289951 can be compared with other tetraalkyllead compounds such as:
Tetramethyllead (Pb(CH₃)₄): Similar in structure but with four methyl groups.
Tetraethyllead (Pb(C₂H₅)₄): Contains four ethyl groups instead of methyl and neopentyl groups.
Trimethylneopentyllead (Pb(CH₃)₃(C₅H₁₁)): Contains three methyl groups and one neopentyl group.
Uniqueness: this compound is unique due to the presence of both methyl and neopentyl groups, which confer distinct chemical properties and reactivity compared to other tetraalkyllead compounds.
Propiedades
Número CAS |
17394-03-5 |
|---|---|
Fórmula molecular |
C12H30Pb |
Peso molecular |
381.572 |
Nombre IUPAC |
2,2-dimethylpropane;lead;methane |
InChI |
InChI=1S/2C5H11.2CH4.Pb/c2*1-5(2,3)4;;;/h2*1H2,2-4H3;2*1H4; |
Clave InChI |
ZBKHAIBPFIHYHT-UHFFFAOYSA-N |
SMILES |
C.C.CC(C)(C)[CH2].CC(C)(C)[CH2].[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15S,16R,17R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,17-triol](/img/structure/B579650.png)
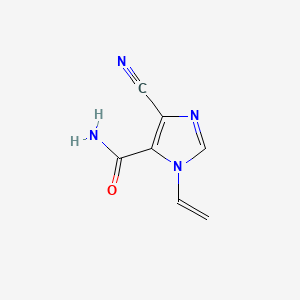
![[(2R,3R,4R,5R,6R)-5-acetamido-4,6-diacetyloxy-3-methoxyoxan-2-yl]methyl acetate](/img/structure/B579653.png)
![[(2R,3S,4R)-2,3,4-triacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate](/img/structure/B579656.png)

![methyl 2-[(1S,2S,5R,6R,10S,13R,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate](/img/structure/B579659.png)
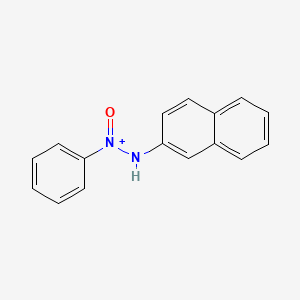
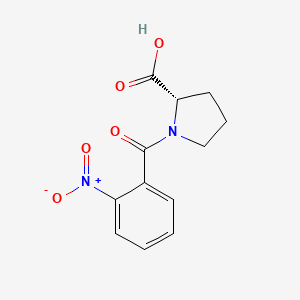
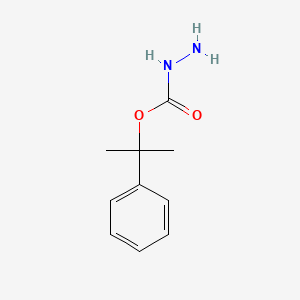
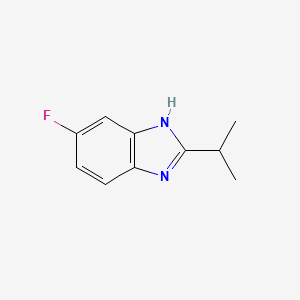

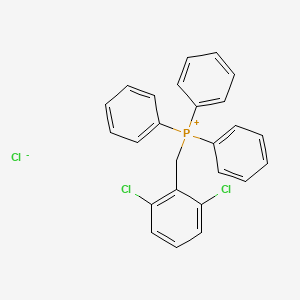
![(2R,6R)-2-methyl-3-methylidene-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]heptanoic acid](/img/structure/B579668.png)
